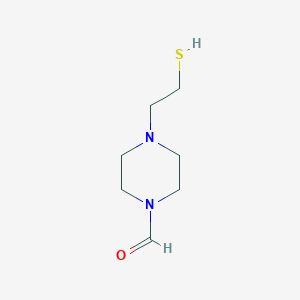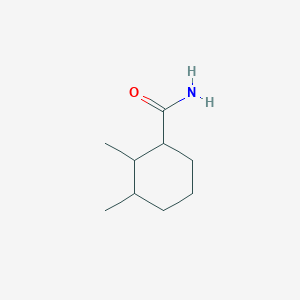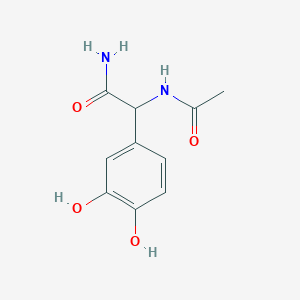
2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide can be achieved through the reduction of acetophenone. The specific steps involve reacting acetophenone with acetic anhydride in a methanol solution . This reaction yields 3,4-dihydroxyphenylacetamide as the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are strictly adhered to during the production process to prevent any hazardous incidents .
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols .
Aplicaciones Científicas De Investigación
2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.
Medicine: Research explores its potential therapeutic applications, including its use in drug development for treating certain diseases.
Industry: Due to its chemical properties, it is utilized in the formulation of cosmetics and skincare products.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating enzymatic activities and influencing cellular signaling pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
- 2-(3,4-Dihydroxyphenyl)acetamide
- N-(2-Hydroxyphenyl)acetamide
- 2-Acetamido-4-methoxyphenyl diselenide
Comparison: 2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher solubility in organic solvents and possesses notable antioxidant activity .
Propiedades
Número CAS |
536754-73-1 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-acetamido-2-(3,4-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-5(13)12-9(10(11)16)6-2-3-7(14)8(15)4-6/h2-4,9,14-15H,1H3,(H2,11,16)(H,12,13) |
Clave InChI |
YISHZKQUAALBTH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C1=CC(=C(C=C1)O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)


![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)
![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)

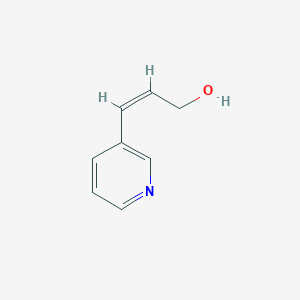
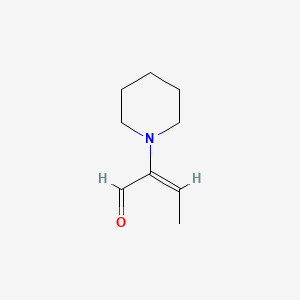
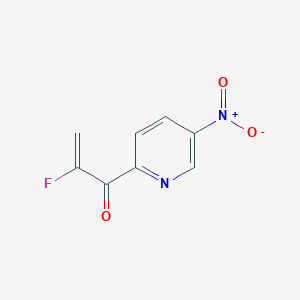
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)
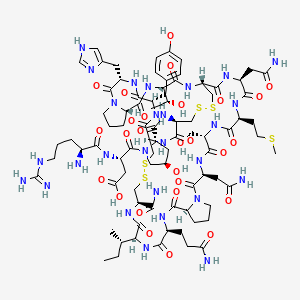
![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
